Imidocarb

Descripción general

Descripción

Imidocarb es un derivado de urea utilizado principalmente en medicina veterinaria como agente antiprotozoario. Es eficaz contra infecciones causadas por Babesia y otros parásitos. El compuesto es conocido por su capacidad para tratar y prevenir enfermedades como la babesiosis y la anaplasmosis en animales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de imidocarb involucra varios pasos:

Formación de Cloruro de Nitrobenzoílo: El ácido nitrobenzoico se mezcla con cloruro de tionilo y se refluye a 80 °C durante 4 horas. .

Formación de 2-(3-Nitrofenil)imidazolina: Se añade cloruro de nitrobenzoílo a acetonitrilo junto con heteropoliácido P-Mo-V y etilendiamina. .

Reducción a Clorhidrato de 2-(3-Aminofenil)imidazolina: El compuesto nitrofenilo se reduce utilizando carbono de paladio e hidrogenación para formar el derivado aminofenilo

Formación de this compound: El compuesto aminofenilo se hace reaccionar con N-dimetilformamida y urea a 155 °C durante 4.5 horas. .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de separación y catalizadores ayuda a lograr una producción eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

Imidocarb sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: El grupo nitro en las etapas intermedias se puede reducir a un grupo amino utilizando hidrogenación.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan paladio sobre carbono y gas hidrógeno para las reacciones de reducción.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como sus sales de hidrocloruro y dipropionato .

Aplicaciones Científicas De Investigación

Pharmacokinetics of Imidocarb

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body post-administration. A recent study assessed the pharmacokinetics of two formulations of this compound in cattle. The study involved 48 healthy cattle divided into two groups receiving either a generic or a marketed formulation of this compound at a dosage of 3.0 mg/kg subcutaneously. Key findings included:

- Limit of Detection (LOD) : 0.05 ng/mL

- Limit of Quantification (LOQ) : 0.1 ng/mL

- Pharmacokinetic Parameters : The area under the curve (AUC) and maximum concentration (C_max) were compared between the two formulations, indicating bioequivalence .

Efficacy Against Protozoan Infections

This compound has demonstrated significant efficacy in treating various protozoan infections:

- Babesiosis : this compound is effective against Babesia bovis and Babesia canis, with studies showing a comparative analysis against other treatments like buparvaquone. In vitro studies reported that this compound inhibited parasite growth effectively at concentrations ranging from 10 to 300 nM .

- Anaplasmosis : The drug is also utilized in treating Anaplasma marginale infections in cattle, contributing to improved health outcomes and recovery rates .

Safety and Residue Studies

Safety assessments are vital for ensuring that this compound does not pose risks to animal health or human consumers of animal products:

- Residue Depletion : A study focused on the depletion of this compound residues in bovine tissues using UPLC-MS/MS showed that this compound levels decreased significantly over time, suggesting a low risk of residue accumulation in meat products .

- Toxicological Assessments : Regulatory bodies have conducted evaluations to assess potential toxic effects from prolonged exposure to this compound, concluding that its use within recommended dosages is safe for both animals and humans .

Comparative Efficacy Studies

Recent research has compared the efficacy of this compound with other antiprotozoal drugs:

| Drug | Target Parasite | Efficacy (IC50) | Remarks |

|---|---|---|---|

| This compound | Babesia bovis | 50 nM | Effective against resistant strains |

| Buparvaquone | Babesia bovis | 30 nM | Higher potency than this compound |

| Diminazene Aceturate | Babesia canis | Not specified | Commonly used alternative |

These comparisons highlight the role of this compound as a viable option alongside other treatments, particularly in cases where resistance is an issue .

Mecanismo De Acción

El mecanismo de acción exacto de imidocarb no se comprende completamente, pero se cree que interfiere con la glucólisis del parásito. Bloquea la entrada de nutrientes esenciales, como el inositol, al eritrocito que contiene el parásito, lo que lleva a la inanición y la muerte del parásito .

Comparación Con Compuestos Similares

Imidocarb se compara con otros agentes antiprotozoarios como atovaquona y buparvaquona:

Atovaquona: Se utiliza en combinación con azitromicina para tratar infecciones protozoarias. Tiene un mecanismo de acción diferente, dirigido a la cadena de transporte de electrones mitocondrial.

Buparvaquona: Otro agente antiprotozoario utilizado en combinación con azitromicina. También se dirige a la cadena de transporte de electrones mitocondrial, pero tiene una estructura química diferente.

This compound es único en su capacidad para bloquear la entrada de nutrientes al parásito, lo que lo hace eficaz contra una amplia gama de infecciones protozoarias .

Compuestos Similares

- Atovaquona

- Buparvaquona

- Azitromicina (cuando se utiliza en combinación con los compuestos anteriores)

This compound destaca por su mecanismo de acción único y su eficacia en medicina veterinaria .

Actividad Biológica

Imidocarb is a carbanilide derivative primarily used in veterinary medicine for the treatment of protozoal infections, particularly those caused by Babesia species in livestock and pets. This article explores the biological activity of this compound, including its pharmacokinetics, efficacy against various pathogens, safety profile, and residue depletion in animal tissues.

Pharmacokinetics

This compound is administered via subcutaneous injection and exhibits a prolonged half-life in the bloodstream. A study involving lactating cows demonstrated that a single dose of 3 mg/kg led to peak plasma concentrations of approximately 1300 µg-equivalents/kg within one hour, with significant plasma protein binding (72.91% after four hours) . The drug is slowly excreted, with only 53% of the dose recovered in excreta over ten days, indicating a persistent presence in tissues, particularly the liver, where residues can remain detectable for up to 90 days post-treatment .

Efficacy Against Protozoal Infections

This compound is effective against several protozoal diseases affecting cattle and dogs. Its primary use is in treating:

- Bovine Babesiosis : A significant disease caused by Babesia bovis and Babesia bigemina, which leads to severe economic losses in cattle farming.

- Canine Babesiosis : A tick-borne disease affecting dogs caused by Babesia canis.

Comparative Efficacy Studies

- Canine Babesiosis Treatment : A study compared the efficacy of this compound alone versus a combination treatment of this compound and doxycycline. Dogs treated with the combination showed a slightly better clinical response (40% good response) compared to those receiving this compound alone (35% good response) within 24 hours . Hematological parameters indicated improved recovery in the combination group.

- In Vitro Studies : Research has shown that this compound effectively inhibits the growth of B. bovis, with IC50 values indicating its potency in reducing parasitemia . However, newer treatments like buparvaquone have emerged as potentially more effective alternatives.

Safety and Toxicity

This compound's safety profile has been extensively studied. Short-term toxicity studies in mice indicated that doses up to 9400 mg/kg did not result in significant adverse effects on hematological parameters or brain acetylcholinesterase activity . However, cholinesterase activity was observed to decrease significantly after administration, suggesting potential neurotoxic effects that warrant caution.

Long-Term Studies

Long-term studies have shown that while this compound can induce some histopathological changes in liver and kidney tissues, these are generally not considered adverse at therapeutic doses . The Committee on Toxicity (COT) concluded that observed effects were not indicative of significant toxicity.

Residue Depletion Studies

A critical aspect of this compound's use is its residue depletion profile. A study utilizing ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) determined that the withdrawal time for this compound in cattle is approximately 224 days when administered at a dosage of 3.0 mg/kg . This information is crucial for ensuring food safety and compliance with regulatory standards.

| Tissue | Mean Residue Level (µg-equivalents/kg) | Withdrawal Time (days) |

|---|---|---|

| Liver | 2200 | 224 |

| Kidney | Not specified | 224 |

Propiedades

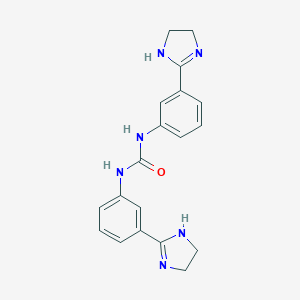

IUPAC Name |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEVFJUWLLRELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5318-76-3 (di-hydrochloride) | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048345 | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27885-92-3 | |

| Record name | Imidocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27885-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidocarb [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027885923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USS3K0VDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.